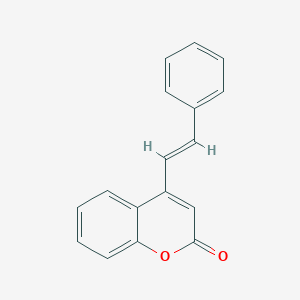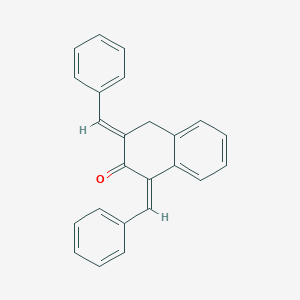
2,4-Bis(2,6-dimethylphenylimino)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(2,6-dimethylphenylimino)pentane, commonly known as "BMP," is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BMP belongs to the family of Schiff bases and is widely used in various fields, including chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of BMP is not fully understood. However, it has been suggested that BMP induces apoptosis in cancer cells by activating the caspase pathway. Caspases are a family of proteases that play a crucial role in the process of apoptosis. BMP has been shown to activate caspase-3 and caspase-9, which are key enzymes in the caspase pathway. Moreover, BMP has been shown to induce the release of cytochrome c from the mitochondria, which activates the caspase pathway.
Biochemical and Physiological Effects:
BMP has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BMP inhibits the growth of cancer cells and induces apoptosis. Moreover, BMP has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. In animal studies, BMP has been shown to reduce the growth of tumors and improve survival rates in mice with cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMP is its excellent catalytic activity in various reactions. Moreover, BMP has been shown to exhibit anticancer properties, which can be useful in the development of new cancer therapies. However, BMP has some limitations for lab experiments. BMP is a highly reactive compound and can easily decompose under certain conditions. Moreover, BMP is not very soluble in water, which can limit its use in aqueous solutions.
Zukünftige Richtungen
BMP has great potential for future research in various fields. In chemistry, BMP can be used as a ligand for metal complexes, and further studies can be conducted to explore its catalytic activity in various reactions. In biology, BMP can be further studied for its potential anticancer properties. Moreover, BMP can be used as a starting material for the synthesis of new compounds with improved properties. Further studies can be conducted to explore the potential applications of BMP in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, BMP is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BMP has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine. BMP has been shown to exhibit excellent catalytic activity in various reactions and potential anticancer properties. Moreover, BMP has been shown to exhibit various biochemical and physiological effects. Further studies can be conducted to explore the potential applications of BMP in various fields.
Synthesemethoden
BMP can be synthesized by the reaction of 2,6-dimethylaniline with 2,4-pentanedione in the presence of an acid catalyst. The reaction yields a yellow crystalline product that can be purified by recrystallization. The chemical structure of BMP can be confirmed by various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
BMP has been extensively studied for its potential applications in various fields. In chemistry, BMP has been used as a ligand for metal complexes, and it has been shown to exhibit excellent catalytic activity in various reactions. In biology, BMP has been studied for its potential anticancer properties. BMP has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, BMP has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer.
Eigenschaften
Produktname |
2,4-Bis(2,6-dimethylphenylimino)pentane |
|---|---|
Molekularformel |
C21H26N2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-N,4-N-bis(2,6-dimethylphenyl)pentane-2,4-diimine |
InChI |
InChI=1S/C21H26N2/c1-14-9-7-10-15(2)20(14)22-18(5)13-19(6)23-21-16(3)11-8-12-17(21)4/h7-12H,13H2,1-6H3 |
InChI-Schlüssel |
CEMJTVILRPHFPF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N=C(C)CC(=NC2=C(C=CC=C2C)C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N=C(C)CC(=NC2=C(C=CC=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(9E)-9-(4-chlorobenzylidene)-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B287821.png)
![3',3'-Dimethyl-1'-octadecylspiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B287823.png)
![N-(4-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B287824.png)
![N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B287825.png)
![N-(2-methylphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B287826.png)
![N-(4-methylphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B287827.png)
![8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B287828.png)

![5,8-Dimethoxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B287839.png)
![2'-methyl-3,4-dihydrospiro(2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazine-3,1'-cyclohexane)-6(7H)-one](/img/structure/B287841.png)
![10-(4-chlorobenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B287842.png)
![2,6-Bis(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B287843.png)
![7-chloro-3-(4-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B287844.png)
